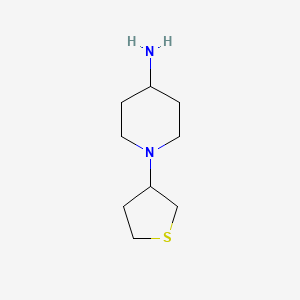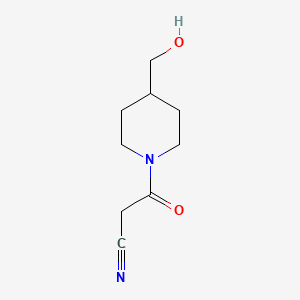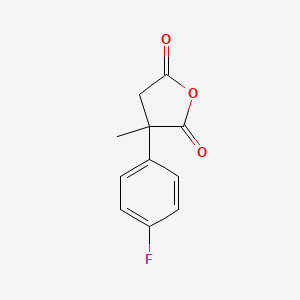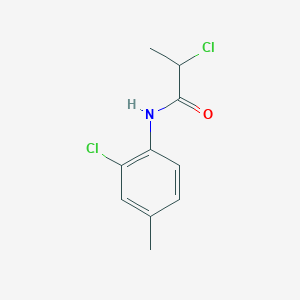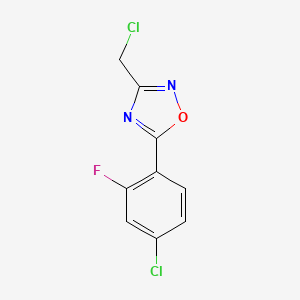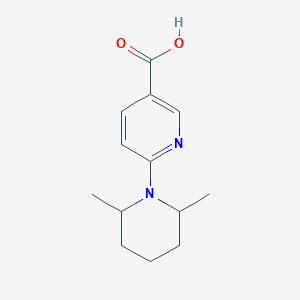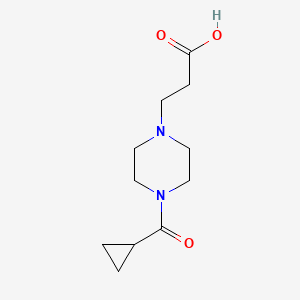
3-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid
Descripción general
Descripción
“3-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid” is a synthetic compound. It is also known as CPP or CPPene. The hydrochloride form of this compound has a CAS number of 1375990-51-4 . Its molecular formula is C11H19ClN2O3 and it has a molecular weight of 262.73 .
Molecular Structure Analysis
The molecular structure of “3-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid” is defined by its molecular formula, C11H19ClN2O3 . This indicates that the molecule is composed of 11 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- A novel cyclic compound derived from N-t-butyloxycarbonyl-(2S,3′S)-2-(2′-oxo-3′-methylpiperazin-1′-yl)-propanoic acid was synthesized to determine its molecular structure through X-ray crystal analysis. This compound was used as a unit for preparing new macrocyclic peptides, showcasing its utility in peptide synthesis (Yamashita et al., 2009).
Anticancer Activity
- S-alkyl derivatives of a related compound, 4-amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, demonstrated significant in vitro anticancer activities, highlighting the potential therapeutic applications of these compounds in cancer treatment (Saad & Moustafa, 2011).
Antidepressant Properties
- 1-Aryl-3-(4-arylpiperazin-1-yl)propane derivatives, which share structural similarities with the compound , were found to exhibit dual pharmacological profiles by inhibiting 5-HT reuptake and antagonizing 5-HT1A receptors. This dual action suggests a potential for more efficacious treatment of depression (Martínez-Esparza et al., 2001).
Material Science Applications
- Radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, to form amine-treated polymers. These modified hydrogels exhibited enhanced thermal stability and showed potential for medical applications due to their promising antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Propiedades
IUPAC Name |
3-[4-(cyclopropanecarbonyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)3-4-12-5-7-13(8-6-12)11(16)9-1-2-9/h9H,1-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXGKZSKEARUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



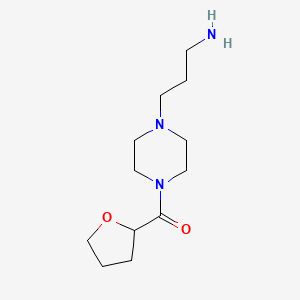
![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)

amine](/img/structure/B1461441.png)
